2-Pyridinecarbodithioic acid, methyl ester, 1-oxide
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Overview
Description
2-Pyridinecarbodithioic acid, methyl ester, 1-oxide is an organic compound with a unique structure that includes a pyridine ring, a carbodithioic acid group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbodithioic acid, methyl ester, 1-oxide typically involves the reaction of pyridinecarbodithioic acid with methanol in the presence of an oxidizing agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbodithioic acid, methyl ester, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
2-Pyridinecarbodithioic acid, methyl ester, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pyridinecarbodithioic acid, methyl ester, 1-oxide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxylic acid, methyl ester: Similar structure but lacks the carbodithioic acid group.
Picolinic acid, methyl ester: Another related compound with a similar pyridine ring structure.
Uniqueness
2-Pyridinecarbodithioic acid, methyl ester, 1-oxide is unique due to the presence of the carbodithioic acid group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
711603-39-3 |
---|---|
Molecular Formula |
C7H7NOS2 |
Molecular Weight |
185.3 g/mol |
IUPAC Name |
methyl 1-oxidopyridin-1-ium-2-carbodithioate |
InChI |
InChI=1S/C7H7NOS2/c1-11-7(10)6-4-2-3-5-8(6)9/h2-5H,1H3 |
InChI Key |
HTANGDIWTDXSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=CC=CC=[N+]1[O-] |
Origin of Product |
United States |
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